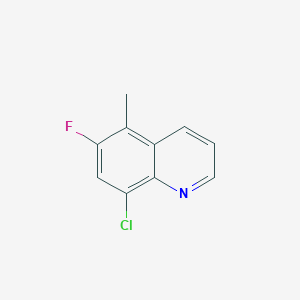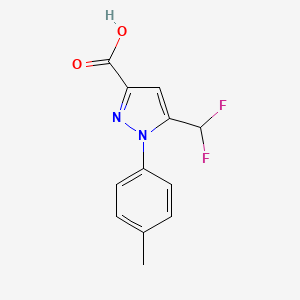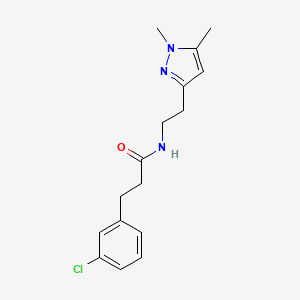![molecular formula C16H22ClN3O2 B2532399 4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine CAS No. 1223196-72-2](/img/structure/B2532399.png)
4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'CPM' and is widely used in the synthesis of various chemical compounds. In
科学的研究の応用
CPM has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of various chemical compounds such as pharmaceuticals, agrochemicals, and specialty chemicals. CPM has also been used in the development of new drug candidates for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of CPM is not well understood. However, it is believed that CPM acts as an inhibitor of certain enzymes and receptors in the body. This inhibition results in the modulation of various biochemical pathways, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
CPM has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, anticonvulsant, and analgesic properties. CPM has also been shown to improve cognitive function and memory in animal models. Furthermore, CPM has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
CPM has several advantages for use in lab experiments. It is readily available and easy to synthesize. CPM is also stable under various conditions, making it suitable for use in various experiments. However, CPM has limitations in terms of its solubility, which can affect its efficacy in certain experiments. Additionally, CPM can be toxic at high concentrations, requiring caution in its use.
将来の方向性
There are several future directions for the use of CPM in scientific research. One potential direction is the development of new drug candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the use of CPM in the development of new agrochemicals for crop protection. Furthermore, CPM can be used in the synthesis of new specialty chemicals for various industrial applications.
Conclusion:
In conclusion, 4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of various chemical compounds and has potential applications in the development of new drug candidates for the treatment of various diseases. CPM has several advantages for use in lab experiments, but caution is required due to its potential toxicity. There are several future directions for the use of CPM in scientific research, making it a promising compound for further study.
合成法
The synthesis of CPM involves the reaction between 2-chloropyridine-4-carbonyl chloride and piperidine-4-methanol in the presence of morpholine. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under controlled conditions. The yield of CPM can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
特性
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c17-15-11-14(1-4-18-15)16(21)20-5-2-13(3-6-20)12-19-7-9-22-10-8-19/h1,4,11,13H,2-3,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEPTVMJXSXBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CCOCC2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)


![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2532322.png)
![Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2532324.png)


![ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2532333.png)

![[2-[[2-(4-Fluoroanilino)-2-oxoethyl]amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2532335.png)
![2-(methylsulfanyl)-N-[5-(thiophen-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2532337.png)
